molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9

3,5-Difluoro-2-nitrophenol

Cat. No. B127638
Key on ui cas rn: 151414-46-9
M. Wt: 175.09 g/mol
InChI Key: LIQHPNDCQUCZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157487B2

Procedure details

Dimethylsulfoxide (which will hereinafter be abbreviated as “DMSO”) (50 ml) and 10N NaOH (12 ml, 120 mmol) were added to 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol). The mixture was stirred at room temperature for 15 hours. Water (100 ml) and ether (200 ml) were added to separate the reaction mixture into layers. The water layer thus obtained was acidified with 1N HCl, followed by extraction with ether (2×200 ml). The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (10:1) eluate fractions, the title compound (7.97 g, 81%) was obtained as a yellow crystalline powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
81%

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH-:5].[Na+].[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10](F)[C:9]=1[N+:16]([O-:18])=[O:17].Cl>CCOCC.O>[F:7][C:8]1[C:9]([N+:16]([O-:18])=[O:17])=[C:10]([OH:5])[CH:11]=[C:12]([F:14])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate the reaction mixture into layers
CUSTOM
Type
CUSTOM
Details
The water layer thus obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (10:1) eluate fractions

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.97 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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